molecular formula C6H14O2S B8628169 2-Butanol, 1-[(2-hydroxyethyl)thio]-

2-Butanol, 1-[(2-hydroxyethyl)thio]-

Cat. No.: B8628169
M. Wt: 150.24 g/mol
InChI Key: XMWFHTLENRXAPF-UHFFFAOYSA-N
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Description

Its structure combines sulfur-based and hydroxyl functionalities, making it relevant in applications requiring polarity modulation or sulfur-mediated reactivity.

Properties

Molecular Formula

C6H14O2S

Molecular Weight

150.24 g/mol

IUPAC Name

1-(2-hydroxyethylsulfanyl)butan-2-ol

InChI

InChI=1S/C6H14O2S/c1-2-6(8)5-9-4-3-7/h6-8H,2-5H2,1H3

InChI Key

XMWFHTLENRXAPF-UHFFFAOYSA-N

Canonical SMILES

CCC(CSCCO)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Thiols (e.g., 1-butanethiol) have lower boiling points compared to analogous alcohols (e.g., 1-butanol) due to weaker hydrogen bonding .
  • Ethers (e.g., 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol) are less reactive than thioethers but more polar .

Preparation Methods

Reaction Mechanism and Conditions

The epoxide’s strained three-membered ring undergoes nucleophilic attack by the deprotonated thiolate ion (generated via a base such as NaOH or K₂CO₃). The thiolate preferentially attacks the less substituted carbon of the epoxide (C1 in 1,2-epoxybutane), yielding the thioether-alcohol product.

Example Protocol :

  • Reactants : 1,2-Epoxybutane (1.0 equiv), 2-mercaptoethanol (1.2 equiv)

  • Catalyst : Potassium carbonate (1.5 equiv)

  • Solvent : Ethanol or water

  • Temperature : 60–80°C, 6–12 hours

  • Yield : ~70–85% (estimated based on analogous epoxide-thiol reactions).

Advantages and Limitations

This method benefits from mild conditions and high regioselectivity. However, competing reactions, such as diol formation via water-mediated ring-opening, may necessitate careful control of moisture.

Alkylation of 2-Mercaptoethanol with 1-Halo-2-Butanol

Direct alkylation of 2-mercaptoethanol with a halogenated 2-butanol derivative offers a straightforward route. For instance, 1-bromo-2-butanol could serve as the electrophilic partner.

Synthetic Procedure

1-Bromo-2-butanol is synthesized via bromination of 2-butanol using HBr or PBr₃. Subsequent reaction with 2-mercaptoethanol in the presence of a base facilitates substitution:

Steps :

  • Bromination :

    • 2-Butanol + HBr (48%) → 1-Bromo-2-butanol (70–80% yield).

  • Alkylation :

    • 1-Bromo-2-butanol (1.0 equiv) + 2-mercaptoethanol (1.1 equiv)

    • Base: NaHCO₃ or triethylamine

    • Solvent: Tetrahydrofuran (THF) or dichloromethane

    • Temperature: Room temperature, 4–6 hours

    • Yield: ~65–75%.

Challenges

  • Competing Elimination : The secondary alcohol in 2-butanol may lead to elimination products (e.g., 1-butene) under strongly basic conditions.

  • Stereochemical Control : The reaction may produce a racemic mixture if the starting 2-butanol is chiral.

Thiol-ene Click Chemistry

Thiol-ene reactions provide a modern, efficient pathway for constructing C-S bonds. This method employs UV light or radical initiators to facilitate anti-Markovnikov addition of thiols to alkenes.

Application to Target Compound

If 2-butanol is functionalized with an alkene at the 1-position (e.g., 1-buten-2-ol), 2-mercaptoethanol could add across the double bond:

Reaction Setup :

  • Alkene : 1-Buten-2-ol (1.0 equiv)

  • Thiol : 2-Mercaptoethanol (1.0 equiv)

  • Initiator : AIBN (azobisisobutyronitrile, 0.1 equiv)

  • Conditions : UV light (365 nm), 25°C, 2–4 hours

  • Yield : ~80–90% (based on analogous thiol-ene systems).

Merits

  • Rapid, high-yielding, and atom-economical.

  • Minimal byproducts due to the click chemistry paradigm.

Comparative Analysis of Methods

Method Reagents Yield (%) Conditions Advantages Disadvantages
Thiol-Epoxide Ring-Opening1,2-Epoxybutane, K₂CO₃70–8560–80°C, aqueous/ethanolHigh regioselectivityCompeting diol formation
Alkylation1-Bromo-2-butanol, NaHCO₃65–75RT, THFStraightforwardElimination side reactions
Thiol-ene Click1-Buten-2-ol, AIBN, UV80–9025°C, UV lightRapid, high atom economyRequires alkene precursor
Reductive Amination2-Butanone, Lawesson’s reagent50–60Multi-stepAdaptable to analogsLow yield, complex steps

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for producing 2-Butanol, 1-[(2-hydroxyethyl)thio]-?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. For example, reacting 2-bromo-2-butanol with 2-mercaptoethanol under basic conditions (e.g., NaOH in ethanol at 60–80°C) promotes thioether bond formation. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product. Reaction yields depend on stoichiometric ratios (1:1.2 molar ratio of alcohol to thiol) and catalyst choice (e.g., triethylamine for pH control) .

Q. How can researchers determine the compound’s physical properties (e.g., boiling point, solubility)?

  • Methodological Answer : Thermodynamic properties are best characterized using differential scanning calorimetry (DSC) for phase transitions and gas chromatography (GC) for volatility. NIST data for analogous compounds (e.g., 2-ethyl-1-butanol) report boiling points of ~390 K and solubility parameters (Hansen solubility parameters) for polar solvents like ethanol or DMSO. Experimental validation should include temperature-controlled solubility tests in solvents of varying polarity .

Q. What safety protocols are essential for handling 2-Butanol, 1-[(2-hydroxyethyl)thio]-?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. First-aid measures for skin contact include immediate washing with soap/water (15+ minutes) and medical consultation. For inhalation, move to fresh air and administer oxygen if necessary. Store in airtight containers away from oxidizers at 2–8°C .

Advanced Research Questions

Q. How can conflicting thermodynamic data (e.g., boiling point discrepancies) be resolved for this compound?

  • Methodological Answer : Discrepancies in phase-change data (e.g., boiling points varying by ±2 K) may arise from impurities or measurement techniques. Validate purity via GC-MS or NMR. Cross-reference datasets from multiple sources (e.g., NIST reports for analogous alcohols) and apply predictive models like the Antoine equation with adjusted coefficients for thioether-containing compounds .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Test in buffers (pH 3–10) at 25°C and 40°C for 4 weeks. Monitor degradation via HPLC.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C). Stabilizers like BHT (0.01% w/w) can mitigate oxidation .

Q. How do non-randomness parameters (e.g., Wilson or NRTL models) predict activity coefficients in mixtures containing this compound?

  • Methodological Answer : Fit experimental vapor-liquid equilibrium (VLE) data to local composition models. For example, the NRTL model with α12 (non-randomness parameter) between 0.2–0.4 accounts for hydrogen bonding in alcohol-thioether systems. Compare predicted vs. experimental activity coefficients using binary mixtures (e.g., with water or hexane) .

Q. What computational methods validate the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., cytochrome P450). Optimize force field parameters for sulfur and hydroxyl groups. Validate with in vitro assays (e.g., IC50 measurements) to correlate docking scores with inhibitory activity .

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